molecular formula C8H4BrF2NO3 B1413102 3',5'-Difluoro-2'-nitrophenacyl bromide CAS No. 1804516-91-3

3',5'-Difluoro-2'-nitrophenacyl bromide

Cat. No. B1413102
M. Wt: 280.02 g/mol
InChI Key: DVLAKEDSVMZWNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3’,5’-Difluoro-2’-nitrophenacyl bromide” is a chemical compound with the molecular formula C8H4BrF2NO31. It is not intended for human or veterinary use and is typically used for research purposes1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “3’,5’-Difluoro-2’-nitrophenacyl bromide”. However, similar compounds are often synthesized through a series of chemical reactions involving bromination, nitration, and fluorination.



Molecular Structure Analysis

The molecular structure of “3’,5’-Difluoro-2’-nitrophenacyl bromide” is characterized by the presence of bromine (Br), fluorine (F), nitrogen (N), and oxygen (O) atoms in its structure1. The exact arrangement of these atoms in the molecule would be determined by a variety of factors, including the specific synthesis process used.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving “3’,5’-Difluoro-2’-nitrophenacyl bromide”. However, it’s worth noting that similar compounds can participate in a variety of chemical reactions, depending on the conditions and the presence of other reactants.



Physical And Chemical Properties Analysis

The physical and chemical properties of “3’,5’-Difluoro-2’-nitrophenacyl bromide” are largely determined by its molecular structure. It has a molecular weight of 280.02 g/mol1. However, detailed information about its physical and chemical properties such as melting point, boiling point, and solubility are not readily available.


Safety And Hazards

As with many chemical compounds, “3’,5’-Difluoro-2’-nitrophenacyl bromide” should be handled with care. It is not intended for human or veterinary use1. Specific safety data and hazard information are not readily available.


Future Directions

The future directions for research on “3’,5’-Difluoro-2’-nitrophenacyl bromide” could include exploring its potential uses in various chemical reactions, studying its physical and chemical properties in more detail, and investigating its safety and environmental impact.


Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed and specific information, further research and consultation with experts in the field is recommended.


properties

IUPAC Name

2-bromo-1-(3,5-difluoro-2-nitrophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF2NO3/c9-3-7(13)5-1-4(10)2-6(11)8(5)12(14)15/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVLAKEDSVMZWNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)CBr)[N+](=O)[O-])F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3',5'-Difluoro-2'-nitrophenacyl bromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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